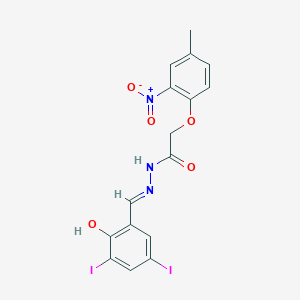![molecular formula C19H13BrClFN2O3S B3729943 N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3729943.png)
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer AG in 1996 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 disrupts the signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This ultimately leads to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, which leads to the inhibition of tumor growth and angiogenesis. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 in lab experiments is that it has been extensively studied and optimized for its synthesis method. This means that researchers can obtain high-quality, pure samples of the compound for their experiments. However, one limitation is that N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006. One area of focus is the development of new analogs of the compound that have improved potency and selectivity for specific kinases. Another area of focus is the identification of biomarkers that can predict which patients will respond best to N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 treatment. Finally, researchers are also exploring the potential use of N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, survival, and angiogenesis. In preclinical studies, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-[(3-fluorophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClFN2O3S/c20-12-4-6-14(7-5-12)23-19(25)17-11-16(8-9-18(17)21)28(26,27)24-15-3-1-2-13(22)10-15/h1-11,24H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVZELTWTKZUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-chloro-5-[(3-fluorophenyl)sulfamoyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729861.png)
![7-bromo-2-(3-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3729874.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3729877.png)

![1-{[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B3729896.png)
![ethyl 4-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]-1-piperazinecarboxylate](/img/structure/B3729911.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3729916.png)


![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B3729928.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3729935.png)
![4-[2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B3729946.png)
![3-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3729965.png)
![5-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B3729972.png)